

Diethylene glycol diacetate vs. other glycol ether acetates in performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethylene glycol diacetate*

Cat. No.: *B166463*

[Get Quote](#)

A Comparative Guide to **Diethylene Glycol Diacetate** and Other Glycol Ether Acetates for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of **diethylene glycol diacetate** against other commonly used glycol ether acetates, including propylene glycol diacetate (PGDA), diethylene glycol monoethyl ether acetate (DEGEA), ethylene glycol butyl ether acetate (EGEBA), and propylene glycol methyl ether acetate (PGMEA). The information is intended for researchers, scientists, and professionals in drug development who utilize these solvents in various applications.

Performance Comparison

The selection of a solvent is critical in many formulations, impacting properties such as solubility, drying time, and overall product performance. This section provides a quantitative comparison of key physical and chemical properties of **diethylene glycol diacetate** and its alternatives.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the selected glycol ether acetates. These parameters are crucial for understanding the behavior of the solvents in different applications.

Property	Diethylene Glycol Diacetate (DEGDA)	Propylene Glycol Diacetate (PGDA)	Diethylene Glycol Monoethyl Ether Acetate (DEGEEA)	Ethylene Glycol Butyl Ether Acetate (EGEBA)	Propylene Glycol Methyl Ether Acetate (PGMEA)
CAS Number	628-68-2[1]	623-84-7	112-15-2[2]	112-07-2	108-65-6[3]
Molecular Formula	C ₈ H ₁₄ O ₅ [1]	C ₇ H ₁₂ O ₄	C ₈ H ₁₆ O ₄ [2]	C ₈ H ₁₆ O ₃	C ₆ H ₁₂ O ₃ [3]
Molecular Weight (g/mol)	190.19[1]	160.17	176.21	160.21	132.16[4]
Boiling Point (°C)	250[1]	190	214-219[2]	186-192[5]	146[4]
Flash Point (°C)	135[1]	86	98-107[2]	71-78[5]	42[4]
Density (g/cm ³ at 20-25°C)	1.101-1.115[1][6]	1.056-1.059	1.011[2]	0.94[5]	0.964-0.970[7]
Viscosity (cP at 20-25°C)	2.9[8]	2.86 (mm ² /s)	2.17-2.8[2]	1.81[5]	0.8-1.1[4][9]
Evaporation Rate (n-BuAc=1)	0.02[10]	~0.04	<0.01	0.03-0.04[5]	0.33[4]
Water Solubility (g/100ml)	16.4[10]	10	Soluble[2]	Limited	16-19.8[4][7]

Solvency Characteristics

A solvent's ability to dissolve other substances is a critical performance parameter. This is often quantified using the Kauri-butanol (K_b) value and Hansen Solubility Parameters (HSP). A

higher Kb value indicates greater solvency power.[\[11\]](#) Hansen parameters predict solubility based on dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.

Property	Diethylene Glycol Diacetate (DEGDA)	Propylene Glycol Diacetate (PGDA)	Diethylene Glycol Monoethyl Ether Acetate (DEGEEA)	Ethylene Glycol Butyl Ether Acetate (EGEBA)	Propylene Glycol Methyl Ether Acetate (PGMEA)
Kauri-Butanol (Kb) Value	Not available	Not available	Not available	Not available	Not available
Hansen δD (MPa $^{1/2}$)	16.1 - 16.2 [12]	Not available	16.2 [12]	15.3 - 16.0 [13][14]	15.6 [15]
Hansen δP (MPa $^{1/2}$)	4.7 [12]	Not available	5.1 [12]	4.5 - 7.5 [13][14]	5.6 [15]
Hansen δH (MPa $^{1/2}$)	9.8 [12]	Not available	9.2 [12]	6.8 - 8.8 [13][14]	9.8 [15]

Toxicity Profile

The toxicity of solvents is a major consideration, especially in applications related to drug development and personal care products. Generally, ethylene glycol-based ethers (E-series) are considered more toxic than propylene glycol-based ethers (P-series).[\[9\]](#) The acetate derivatives are considered to have toxicological profiles similar to their parent glycol ethers.[\[14\]](#)

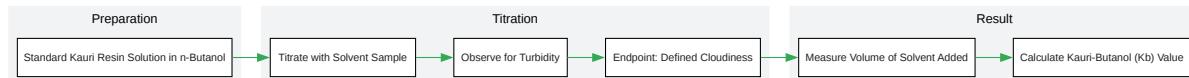

Compound	Oral LD50 (rat, mg/kg)	Dermal LD50 (rabbit, mg/kg)	Key Toxicological Concerns
Diethylene Glycol Diacetate (DEGDA)	6850	8480 (uL/kg)	Mild eye and skin irritant.[16]
Propylene Glycol Diacetate (PGDA)	Not available	Not available	Generally considered to have low toxicity.
Diethylene Glycol Monoethyl Ether Acetate (DEGEA)	>3000	15000	May cause birth defects, fetal toxicity, and damage to male reproductive tissue in animal studies.[4]
Ethylene Glycol Butyl Ether Acetate (EGEBA)	2400	1500	Can be absorbed through the skin in toxic amounts; may cause kidney damage with repeated contact in animals.[17]
Propylene Glycol Methyl Ether Acetate (PGMEA)	8532	>5000	Considered to have low toxicity.[3]

Experimental Protocols

Standardized experimental methods are essential for the accurate and reproducible assessment of solvent performance.

Evaporation Rate Determination (ASTM D3539)

The evaporation rate of volatile liquids is determined using the Shell Thin-Film Evaporometer according to ASTM D3539.[2][3][18][19][20]

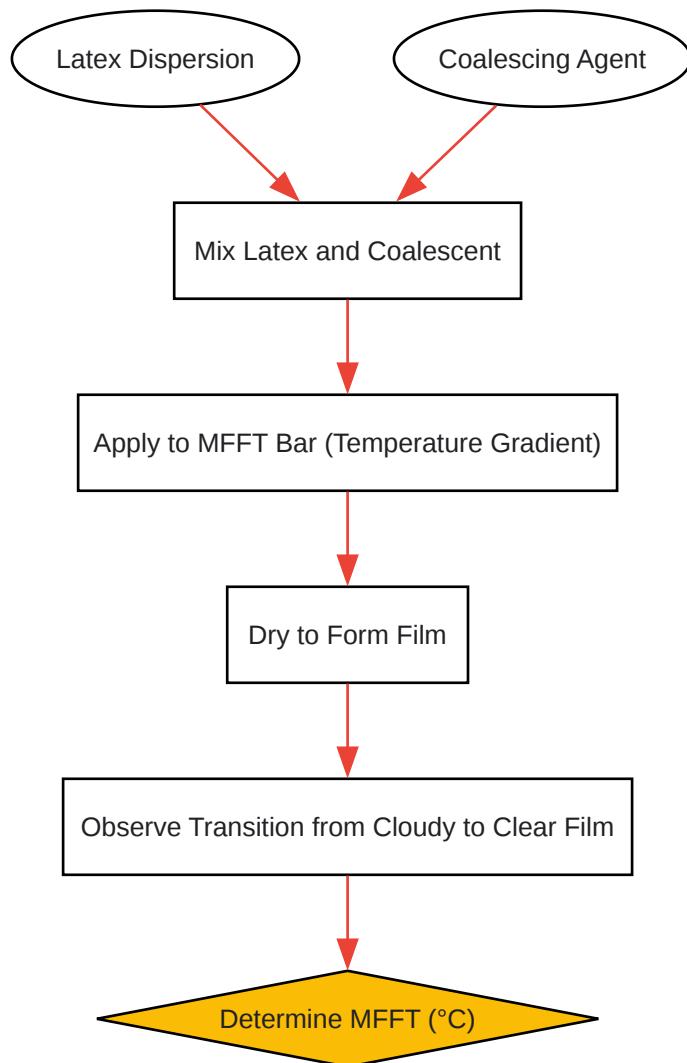


[Click to download full resolution via product page](#)

Evaporation Rate Measurement Workflow (ASTM D3539)

Solvency Power Determination (ASTM D1133 - Kauri-Butanol Value)

The Kauri-butanol (Kb) value, a measure of a hydrocarbon solvent's solvency power, is determined by titrating a standard solution of kauri resin in n-butanol with the solvent until a defined turbidity is reached.[\[11\]](#)



[Click to download full resolution via product page](#)

Kauri-Butanol Value Determination (ASTM D1133)

Coalescing Efficiency Assessment (ASTM D2354 - MFFT)

The Minimum Film Formation Temperature (MFFT) is a key parameter for evaluating the efficiency of a coalescing agent in latex paints. The MFFT is the lowest temperature at which a latex will form a continuous film.

[Click to download full resolution via product page](#)

Minimum Film Formation Temperature (MFIT) Workflow

Conclusion

Diethylene glycol diacetate is a slow-evaporating, low-odor solvent with good solvency for a range of resins. When compared to other glycol ether acetates, it offers a balance of properties that can be advantageous in specific formulations. Propylene glycol-based alternatives like PGDA and PGMEA generally exhibit lower toxicity, which is a significant advantage in applications with stringent safety requirements. The choice of the most suitable glycol ether acetate will depend on the specific performance requirements of the application, including desired evaporation rate, solvency power, and toxicological considerations. This guide provides the foundational data to aid in this selection process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethylene glycol diacetate | 628-68-2 | FD62557 [biosynth.com]
- 2. parchem.com [parchem.com]
- 3. PROPYLENE GLYCOL METHYL ETHER ACETATE - Ataman Kimya [atamanchemicals.com]
- 4. unionpetrochemical.com [unionpetrochemical.com]
- 5. univarsolutions.com [univarsolutions.com]
- 6. chemicalland21.com [chemicalland21.com]
- 7. Propylene Glycol Methyl Ether Acetate - epchems.com [epchems.com]
- 8. univarsolutions.com [univarsolutions.com]
- 9. dow.com [dow.com]
- 10. productcatalog.eastman.com [productcatalog.eastman.com]
- 11. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 12. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. hedinger.de [hedinger.de]
- 14. productcatalog.eastman.com [productcatalog.eastman.com]
- 15. DOWANOL PMA GLYCOL ETHER - Ataman Kimya [atamanchemicals.com]
- 16. monumentchemical.com [monumentchemical.com]
- 17. Diethylene glycol monoacetate (CAS 2093-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. ethylene glycol diacetate [stenutz.eu]
- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 20. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- To cite this document: BenchChem. [Diethylene glycol diacetate vs. other glycol ether acetates in performance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166463#diethylene-glycol-diacetate-vs-other-glycol-ether-acetates-in-performance>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com